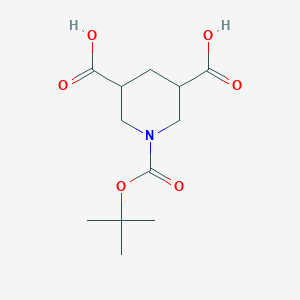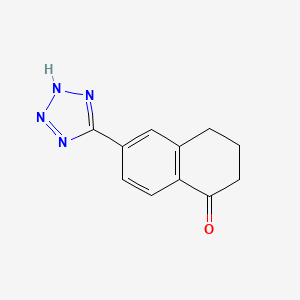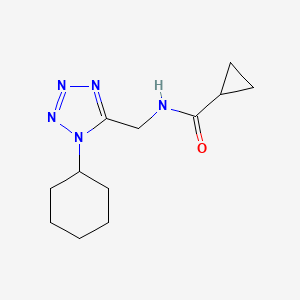
2-(2-溴乙基)-1,4-二噁烷
描述
2-(2-Bromoethyl)-1,4-dioxane is a chemical compound that likely belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
The synthesis of similar compounds often involves the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as 1H NMR, 13C NMR, IR spectra, and elemental analysis . The molecular geometrical parameters such as bond lengths, bond angles, and dihedral angles of similar compounds were investigated using density functional theory calculations .Chemical Reactions Analysis
The reaction scope of similar compounds has been extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide . High throughput reaction screening using desorption electrospray ionization mass spectrometry has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 2-(2-bromoethyl)phenol has a molecular weight of 201.06 g/mol and is stored at 4°C .科学研究应用
Organic Synthesis
2-(2-Bromoethyl)-1,4-dioxane is an electrophilic compound that exhibits remarkable reactivity . It is often used in organic synthesis due to its unique properties .
Medicinal Chemistry
In the field of medicinal chemistry, 2-(2-Bromoethyl)-1,4-dioxane is used as a reactant to synthesize small β-peptidomimetics . These are molecular structures that mimic the function of natural peptides .
Material Science
This compound also finds applications in material science . Its unique properties make it a valuable component in the development of new materials .
Preparation of Phenelzine
2-(2-Bromoethyl)-1,4-dioxane is used in the preparation of phenelzine by reacting with hydrazine . Phenelzine is a medication that is used to treat depression .
Synthesis of Active Pharmaceutical Ingredients
This compound is used as a starting material to prepare various beta-phenethyl derivatives and active pharmaceutical ingredients .
Fragrance Industry
2-(2-Bromoethyl)-1,4-dioxane is used in the fragrance industry . It is used to create various fragrances due to its unique chemical structure .
Flame Retardants
This compound finds application as a flame retardant . It can be used in the production of materials that are resistant to catching fire .
Synthesis of Ionic Liquids
In a recent study, 2-(2-Bromoethyl)-1,4-dioxane was used in the synthesis of ionic liquids . These substances exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s worth noting that brominated compounds often act as electrophiles, forming sigma-bonds with their targets and generating intermediates . This interaction can lead to changes in the target’s function, potentially affecting cellular processes .
Biochemical Pathways
Brominated compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the transfer of organic groups from boron to palladium, which could potentially affect various biochemical pathways .
Result of Action
The interaction of brominated compounds with their targets can lead to changes at the molecular and cellular level, potentially affecting various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the compound’s solubility can affect its mobility in the environment and its potential to spread in water systems . Additionally, the compound’s reactivity and stability can be influenced by factors such as temperature and pH .
安全和危害
未来方向
Research involving the microwave-assisted N-alkylation of a NH pyrrolidine-fused chlorin with methyl 4-(bromomethyl)benzoate and subsequent ester hydrolysis has been reported . This approach could enable access to a vast library of custom-tailored N-functionalized chlorins while preserving their important absorption and emission spectra as photosensitizers in photodynamic therapy (PDT) of cancer and photodynamic inactivation (PDI) of microorganisms .
属性
IUPAC Name |
2-(2-bromoethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCYYVHIILPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308905 | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,4-dioxane | |
CAS RN |
926624-52-4 | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926624-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,4-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



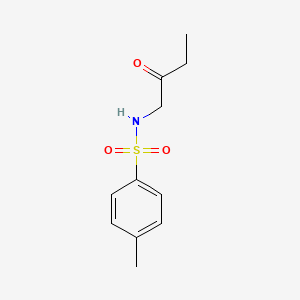
![1-[(6-Chloropyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B1661532.png)



![N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine](/img/structure/B1661538.png)

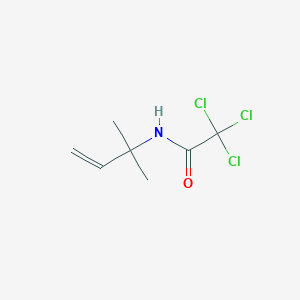
![1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B1661543.png)

